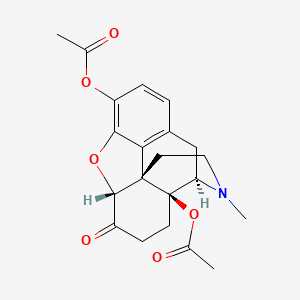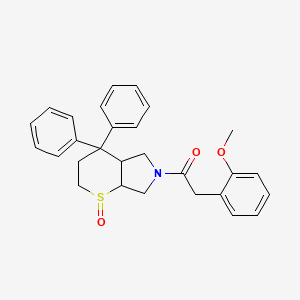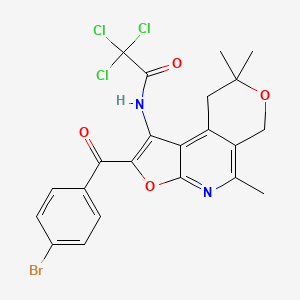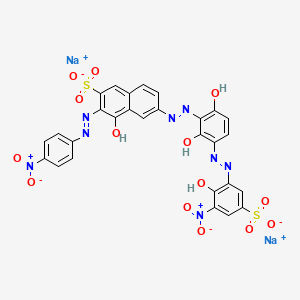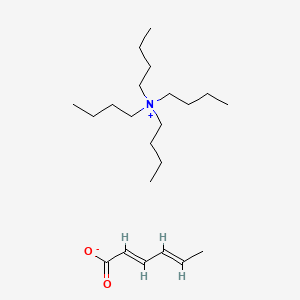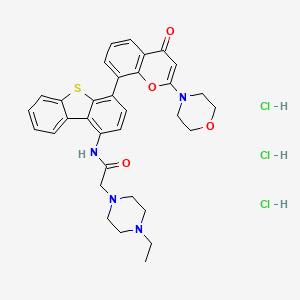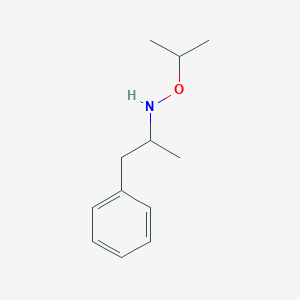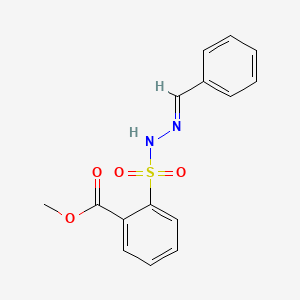
Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate is an organic compound with the molecular formula C15H14N2O4S It is a derivative of benzoic acid and features a sulfonyl group attached to a hydrazino moiety, which is further connected to a phenylmethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate typically involves the reaction of methyl 2-aminobenzoate with phenylmethylenehydrazine in the presence of a sulfonylating agent. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity. Additionally, the hydrazino moiety can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(((phenylethynyl)phenyl)sulfonyl)benzoate
- Methyl 2-(((phenylmethylene)hydrazino)sulfonyl)benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and hydrazino groups allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
145865-88-9 |
|---|---|
Molekularformel |
C15H14N2O4S |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
methyl 2-[[(E)-benzylideneamino]sulfamoyl]benzoate |
InChI |
InChI=1S/C15H14N2O4S/c1-21-15(18)13-9-5-6-10-14(13)22(19,20)17-16-11-12-7-3-2-4-8-12/h2-11,17H,1H3/b16-11+ |
InChI-Schlüssel |
UCRRMNXNZZEAAT-LFIBNONCSA-N |
Isomerische SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


